Product packaging for Isoquinolin-4-ylmethanethiol(Cat. No.:)

Isoquinolin-4-ylmethanethiol

Cat. No.: B13287125
M. Wt: 175.25 g/mol
InChI Key: UZXMNPCYAQLOSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoquinolin-4-ylmethanethiol is a chemical building block of high interest in synthetic and medicinal chemistry research. Its structure incorporates both an isoquinoline heterocycle, a privileged scaffold in drug discovery, and a thiol functional group, which offers a handle for further chemical modifications, such as in the synthesis of novel thioether derivatives . The isoquinoline core is a fundamental subunit in a wide range of biologically active natural products and alkaloids . Researchers utilize this core to develop new compounds with potential pharmacological properties, including as inhibitors of inflammatory processes . This compound is intended for research applications only by qualified scientists. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NS B13287125 Isoquinolin-4-ylmethanethiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

isoquinolin-4-ylmethanethiol

InChI

InChI=1S/C10H9NS/c12-7-9-6-11-5-8-3-1-2-4-10(8)9/h1-6,12H,7H2

InChI Key

UZXMNPCYAQLOSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2CS

Origin of Product

United States

Synthetic Methodologies for Isoquinolin 4 Ylmethanethiol and Analogues

Strategies for the Construction of the Isoquinoline (B145761) Core

The synthesis of the isoquinoline nucleus can be broadly divided into two main categories: classical methods that rely on intramolecular cyclization reactions and modern approaches that utilize transition-metal catalysis to achieve the desired ring system.

Classical Cyclization Approaches

For over a century, a set of named reactions has formed the foundation of isoquinoline synthesis. These methods typically involve the cyclization of a substituted β-phenylethylamine derivative.

The Bischler-Napieralski reaction, first reported in 1893, is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides through an intramolecular electrophilic aromatic substitution. wikipedia.orgnrochemistry.com The reaction is typically carried out in the presence of a dehydrating agent and under acidic conditions at elevated temperatures. wikipedia.orgnrochemistry.com Subsequent oxidation of the resulting dihydroisoquinoline furnishes the aromatic isoquinoline core.

The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the specific reaction conditions. wikipedia.org A variety of condensing agents can be employed, with phosphoryl chloride (POCl₃) being the most common. wikipedia.org Other reagents such as phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride (B1165640) (Tf₂O) have also been successfully utilized. wikipedia.orgnrochemistry.com The reaction is generally most effective when the aromatic ring is substituted with electron-donating groups, which facilitate the electrophilic cyclization step. nrochemistry.com

Starting Material (β-Arylethylamide)ReagentConditionsProductYield (%)
N-[2-(4-methoxyphenyl)ethyl]acetamidePOCl₃Reflux1-Methyl-7-methoxy-3,4-dihydroisoquinolineHigh
N-(2-phenylethyl)benzamideP₂O₅, POCl₃Reflux1-Phenyl-3,4-dihydroisoquinolineGood
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamidePOCl₃Toluene, Reflux6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline90

This table presents illustrative examples of the Bischler-Napieralski reaction and is not exhaustive.

Discovered in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. wikipedia.org This reaction is a special case of the more general Mannich reaction. wikipedia.org The driving force is the formation of an electrophilic iminium ion, which then undergoes intramolecular cyclization. wikipedia.org

The reaction conditions are often mild, and the presence of electron-donating groups on the aromatic ring can lead to high yields even under physiological pH. jk-sci.com The versatility of the Pictet-Spengler reaction has been expanded through various modifications, including the use of N-acyliminium ions, which are highly reactive electrophiles that allow for cyclization under milder conditions with a broader range of aromatic systems. wikipedia.org

β-ArylethylamineCarbonyl CompoundAcid CatalystProductYield (%)
PhenethylamineFormaldehydeHCl1,2,3,4-Tetrahydroisoquinoline (B50084)Good
TryptamineAcetaldehydeH₂SO₄1-Methyl-1,2,3,4-tetrahydro-β-carbolineHigh
DopamineCyclohexanonePhosphate Buffer (pH 9)Spiro[cyclohexane-1,1'- rsc.orgsemanticscholar.orgrsc.orgresearchgate.nettetrahydroisoquinoline]-6,7-diol36

This table provides representative examples of the Pictet-Spengler reaction.

The Pomeranz-Fritsch reaction, also known as the Pomeranz-Fritsch cyclization, provides a route to isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgchemistry-reaction.com This process is typically carried out in two stages: the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine to form the benzalaminoacetal, followed by ring closure in the presence of a strong acid. chemistry-reaction.comorganicreactions.org

A variety of acids can be used for the cyclization step, including sulfuric acid, trifluoroacetic anhydride, and lanthanide triflates. wikipedia.org While the reaction offers a direct route to the aromatic isoquinoline ring system, yields can be variable. organicreactions.org The reaction mechanism involves the formation of an imine, followed by acid-promoted cyclization and subsequent elimination of alcohol to achieve aromatization. wikipedia.orgchemistry-reaction.com

Benzaldehyde Derivative2,2-DialkoxyethylamineAcidProductYield (%)
BenzaldehydeAminoacetaldehyde diethyl acetalH₂SO₄IsoquinolineModerate
3,4-DimethoxybenzaldehydeAminoacetaldehyde diethyl acetalPolyphosphoric acid6,7-DimethoxyisoquinolineGood
4-ChlorobenzaldehydeAminoacetaldehyde dimethyl acetalBF₃·OEt₂7-ChloroisoquinolineVariable

This table illustrates typical reactants and conditions for the Pomeranz-Fritsch synthesis.

The Pictet-Gams synthesis is a modification of the Bischler-Napieralski reaction that allows for the direct formation of isoquinolines from β-hydroxy-β-phenylethylamides. researchgate.net This method involves a cyclization and dehydration step under the same reaction conditions, thus avoiding the need for a separate oxidation step to achieve the aromatic isoquinoline ring. researchgate.net The reaction requires a strong dehydrating agent, such as phosphorus pentoxide in a high-boiling solvent like decalin or xylene. researchgate.net

It has been noted that under certain conditions, the reaction can yield oxazolines as byproducts or even the main product, particularly when the substrate contains certain substituents. researchgate.netresearchgate.net

β-Hydroxy-β-phenylethylamideDehydrating AgentConditionsProductYield (%)
N-(2-hydroxy-2-phenylethyl)acetamideP₂O₅Decalin, Reflux1-MethylisoquinolineModerate
N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]benzamidePOCl₃Xylene, Reflux1-Phenyl-7-methoxyisoquinolineGood
N-[2-hydroxy-2-(3,4-dimethoxyphenyl)ethyl]acetamideP₂O₅Toluene, Reflux1-Methyl-6,7-dimethoxyisoquinolineGood

This table showcases examples of the Pictet-Gams synthesis.

Modern Catalytic Methods for Isoquinoline Core Formation

In recent decades, transition-metal catalysis has emerged as a powerful tool for the synthesis of isoquinolines, offering novel retrosynthetic disconnections and often proceeding under milder conditions with greater functional group tolerance compared to classical methods.

Palladium-catalyzed reactions have been extensively developed for isoquinoline synthesis. One notable strategy involves the α-arylation of enolates with ortho-functionalized aryl halides. rsc.orgnih.gov This approach furnishes a 1,5-dicarbonyl moiety that can be cyclized with a source of ammonia (B1221849) to form the isoquinoline ring. rsc.org This method is highly regioselective and tolerates a wide range of substituents. rsc.orgnih.gov

Rhodium-catalyzed C-H activation has also proven to be a highly effective strategy for constructing the isoquinoline core. nih.govumich.edu These reactions typically involve the coupling of an arene bearing a directing group with an alkyne. nih.gov The directing group, often an imine or a related nitrogen-containing functionality, facilitates the ortho-C-H activation, leading to a rhodacycle intermediate that then undergoes insertion of the alkyne and subsequent reductive elimination and cyclization to afford the isoquinoline product. nih.gov

Copper-catalyzed reactions provide another avenue for isoquinoline synthesis. For instance, the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives can be efficiently achieved using a copper(I) catalyst in water, offering a green and atom-economical approach. rsc.org Another copper-catalyzed method involves the cyclocondensation of ortho-alkynyl aromatic aldehydes or ketones with urea. researchgate.net

Catalytic SystemSubstratesKey FeaturesProduct Scope
Palladium(0)/LigandAryl bromide, Ketone, Electrophile, Ammonium (B1175870) chlorideFour-component, one-pot procedure; enolate arylationHighly substituted isoquinolines
Rhodium(III)Hydroxyl-substituted benzaldimines, AlkynesC-H activation and annulation; forms mesoionic isoquinolinesDiverse mesoionic isoquinoline derivatives
Copper(I)(E)-2-alkynylaryl oxime derivativesIntramolecular cyclization in water; ligand-freeIsoquinolines and isoquinoline N-oxides

This table summarizes key aspects of modern catalytic methods for isoquinoline synthesis.

Palladium-Catalyzed Cyclization Reactions

Another significant palladium-catalyzed route is the cyclization of 2-(1-alkynyl)benzaldimines. researchgate.net This process can be followed by an alkenylation (Heck reaction) to yield a variety of 4-(1-alkenyl)-3-arylisoquinolines in good to excellent yields. researchgate.netnih.gov The position 4 of the isoquinoline core is the most straightforward to substitute in this reaction mechanism due to the formation of an alkenyl-palladium intermediate at this position. researchgate.net The introduction of an ortho-methoxy group on the benzaldimine has been shown to promote the cyclization and stabilize the resulting Pd(II) intermediate, thereby improving product yields. researchgate.netnih.gov

A domino reaction sequence initiated by palladium catalysis under microwave irradiation provides an efficient pathway to 4-substituted isoquinolines from N-propargyl oxazolidines. organic-chemistry.orgresearchgate.net This cascade involves reductive cyclization, ring-opening, and aromatization through the cleavage of C-O and C-N bonds of the oxazolidine (B1195125) ring. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Isoquinoline Synthesis

Catalyst Substrate Reaction Type Key Features
Palladium(II) 2-(1-alkynyl)benzaldimines Cyclization/Heck Reaction Forms 4-(1-alkenyl)-3-arylisoquinolines. researchgate.netnih.gov
Pd(PPh₃)₄ N-propargyl oxazolidines Domino Reaction Microwave-assisted; forms 4-substituted isoquinolines. organic-chemistry.org
Palladium complexes Aryl ketones & acetal-protected bromoacetaldehyde α-Arylation/Cyclization Convergent synthesis with high yields. pnas.org
Silver-Catalyzed Cyclization Processes

Silver-catalyzed reactions provide an alternative and efficient means of constructing the isoquinoline skeleton under mild conditions. One such method is the silver-catalyzed cyclization of 2-alkynyl benzyl (B1604629) azides, which proceeds smoothly to give substituted isoquinolines in good yields while tolerating various functional groups. organic-chemistry.org

Silver triflate (AgOTf) has been used to catalyze the reaction of 2-alkynylbenzaldehydes with 2-isocyanoacetate, providing isoquinolines with high efficiency in air under mild conditions. organic-chemistry.org Furthermore, silver(I)-catalyzed intramolecular cyclization has been employed in the synthesis of isoquinolones through an oxazole (B20620) ring-opening reaction. nih.govresearchgate.net This 6-endo-dig cyclization forms the isoquinolone core with high yield and selectivity, using cost-effective silver acetate (B1210297) as the catalyst. nih.gov The synthesis of novel pyrido[1′,2′;2,3]imidazo[5,1-a]isoquinoliniums has also been achieved via a silver-catalyzed intramolecular cyclization at room temperature. nih.gov

Microwave-Assisted Synthetic Routes

The application of microwave irradiation has become a valuable technique in organic synthesis for its ability to significantly reduce reaction times and often improve yields. benthamdirect.comnih.gov In the context of isoquinoline synthesis, microwave-assisted Bischler-Napieralski and Pictet-Spengler reactions have been used for the rapid production of substituted isoquinoline libraries. organic-chemistry.org

Microwave heating has been successfully applied to palladium-catalyzed domino reactions for synthesizing 4-substituted isoquinolines. researchgate.net For instance, the sequential coupling-imination-annulation of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate proceeds efficiently under microwave irradiation to afford various substituted isoquinolines. organic-chemistry.org This energy-efficient process is considered a green chemistry approach, offering advantages over conventional heating methods. researchgate.net The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has also been achieved using microwave assistance, with reactions reaching completion in as little as 60 minutes. shd-pub.org.rs

Introduction and Functionalization of the Methanethiol (B179389) Moiety

Once the isoquinoline core is synthesized, the next critical stage is the introduction of the methanethiol (-CH₂SH) group at the C-4 position. This can be accomplished through several strategies.

Precursor-Based Synthesis and Functional Group Interconversion

A more practical and versatile approach for introducing the methanethiol group is through the synthesis of a suitable precursor at the C-4 position, followed by functional group interconversion. This strategy often begins with a pre-functionalized isoquinoline, such as 4-bromoisoquinoline (B23445).

A common sequence is as follows:

Carbon Chain Extension: Commercially available 4-bromoisoquinoline can be subjected to a palladium-catalyzed Heck reaction with an acrylate (B77674) ester (e.g., ethyl acrylate) to introduce a carbon chain at the C-4 position. nih.govresearchgate.net

Reduction to an Alcohol: The resulting α,β-unsaturated ester can be catalytically hydrogenated to the saturated ester, which is then reduced to the corresponding primary alcohol (e.g., 4-(2-hydroxyethyl)isoquinoline) using a strong reducing agent like lithium aluminum hydride (LiAlH₄). nih.gov

Conversion to a Leaving Group: The hydroxyl group is a poor leaving group and must be converted into a better one, such as a tosylate (by reaction with tosyl chloride) or a halide (e.g., a bromide via phosphorus tribromide).

Nucleophilic Substitution with a Thiol Source: The C-4 alkyl halide or tosylate can then undergo nucleophilic substitution with a sulfur-containing nucleophile. Reagents like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis can be used to displace the leaving group and form the desired thiol. The reduction of thioacetates with reagents like LiAlH₄ is a known method for producing thiols. mdpi.com

This multi-step pathway exemplifies the power of functional group interconversion in achieving complex molecular targets.

Strategies for Preparing Thiol-Containing Alkynones

An elegant strategy for synthesizing highly substituted isoquinolines involves incorporating a sulfur-containing moiety into one of the precursors before the cyclization event. A rhodium(I)-catalyzed carbothiolation reaction of alkynes with ortho-ketone-bearing aryl methyl sulfides serves as a prime example. organic-chemistry.org In this approach, the resulting carbothiolation adducts are convenient precursors that already contain the necessary components to form a highly substituted isoquinoline ring with a sulfur-containing group integrated into the structure. organic-chemistry.org This method allows for the strategic placement of a protected thiol or a precursor group that can be readily converted to a thiol after the isoquinoline core has been constructed.

Approaches to Alkyl Thioether Synthesis

The synthesis of alkyl thioethers from Isoquinolin-4-ylmethanethiol or its precursors is a fundamental transformation for creating a diverse range of derivatives. The primary method involves the S-alkylation of the corresponding thiolate anion with an alkyl halide. This reaction is a direct analogue of the Williamson ether synthesis and proceeds via an SN2 mechanism. masterorganicchemistry.com First, the thiol is deprotonated using a suitable base, such as sodium hydride (NaH), to form the more nucleophilic thiolate. masterorganicchemistry.com This thiolate then readily attacks an alkyl halide (e.g., alkyl bromide or iodide), displacing the halide and forming the C-S bond of the thioether. masterorganicchemistry.com Thiolates are excellent nucleophiles and are less basic than their alkoxide counterparts, which minimizes competing elimination (E2) reactions. masterorganicchemistry.com

Modern approaches have also been developed that avoid the use of potentially volatile and malodorous thiols directly. One such method employs potassium xanthates (ROCS2K) as odorless, thiol-free sulfurizing and alkylating reagents. nih.gov This process involves the reaction of an alkyl halide, such as 4-(chloromethyl)isoquinoline, with a potassium xanthate in a polar aprotic solvent like DMSO at elevated temperatures. This one-pot procedure can efficiently generate a variety of thioethers. nih.gov The versatility of these S-alkylation reactions allows for the introduction of a wide array of alkyl and substituted alkyl groups onto the sulfur atom, providing a straightforward route to diverse analogues.

Starting MaterialAlkylating ReagentBase/ConditionsProductYield (%)Reference
4-(Chloromethyl)biphenylEtOCS2KDMSO, 100 °C, 1 h4-(Ethylthiomethyl)-1,1'-biphenyl92 nih.gov
Substituted Benzyl ChloridesEtOCS2KDMSO, 100 °CVarious Substituted Benzyl Ethyl Thioethers75-96 nih.gov
This compoundGeneric Alkyl Halide (R-X)Strong Base (e.g., NaH)4-((Alkylthio)methyl)isoquinolineN/A masterorganicchemistry.com

Regioselectivity and Stereoselectivity in Synthetic Routes

Achieving specific substitution patterns on the isoquinoline core is a significant challenge in synthetic chemistry. The synthesis of this compound requires precise control to ensure functionalization at the C4 position, avoiding the formation of other isomers. Traditional methods like the Bischler-Napieralski or Pictet-Spengler reactions are often limited to producing specific substitution patterns based on the precursors used. thieme-connect.comresearchgate.net

Modern transition-metal catalysis has provided powerful tools for the regioselective construction of 4-substituted isoquinolines. Palladium-catalyzed reactions, in particular, have proven effective. One such strategy is the heteroannulation of fluorine-containing alkynes with 2-iodobenzylidenamines, which regioselectively yields 4-fluoroalkyl isoquinolines in a single step under mild conditions. thieme-connect.com Another advanced approach involves the direct C-H activation and annulation of arenes. For example, a palladium-catalyzed reaction of N-methoxy benzamides with 2,3-allenoic acid esters affords 3,4-substituted hydroisoquinolones with excellent regioselectivity. mdpi.com These methods represent a shift from classical cyclization reactions toward more efficient and direct functionalization of the isoquinoline scaffold at the desired position. mdpi.comresearchgate.net

Stereoselectivity becomes a critical consideration when the synthesis introduces chiral centers. While the parent this compound is achiral, the synthesis of more complex derivatives or related scaffolds can be designed to control the three-dimensional arrangement of atoms. For instance, visible-light-driven photoredox catalysis has been used for the stereoselective radical 1,3-dipolar cycloaddition between tetrahydroisoquinolines and coumarin (B35378) derivatives. acs.org This method produces highly complex, fused pentacyclic pyrrolo[2,1-a]isoquinolines with excellent diastereoselectivity, demonstrating that high levels of stereocontrol are achievable within the isoquinoline class of compounds. acs.org

MethodCatalyst/ReagentsKey FeatureProduct TypeReference
HeteroannulationPd(PPh3)4, Na2CO3One-pot synthesis4-Fluoroalkyl Isoquinolines thieme-connect.com
C-H Activation/AnnulationPd(OAc)2High regioselectivity3,4-Disubstituted Hydroisoquinolin-1-ones mdpi.com
Convergent Assemblyn-BuLi, TMEDA, NitrilesMulti-component reactionHighly Substituted Isoquinolines harvard.edu
Radical CycloadditionEosin Y, Blue LightHigh diastereoselectivityFused Pentacyclic Pyrrolo[2,1-a]isoquinolines acs.org

Parallel Synthesis and Library Generation of this compound Derivatives

In modern medicinal chemistry, the generation of compound libraries through parallel synthesis is a cornerstone of drug discovery, allowing for the high-throughput screening of many structurally related compounds. nih.gov This approach is readily applicable to the isoquinoline scaffold to explore the structure-activity relationships of its derivatives.

Solution-phase parallel synthesis has been successfully used to create a 105-member library of 1,2-dihydroisoquinolines. nih.govnih.govacs.org This was achieved using a Lewis acid and organocatalyst-cocatalyzed multicomponent reaction of 2-(1-alkynyl)benzaldehydes, amines, and ketones. nih.govnih.gov The presence of functional handles, such as halogens, on the synthesized cores allows for further diversification using palladium-catalyzed cross-coupling reactions, thereby expanding the library's chemical space. nih.govnih.govacs.org

To accelerate the synthesis, microwave-assisted protocols for classical reactions like the Bischler-Napieralski and Pictet-Spengler have been developed. organic-chemistry.org Microwave heating can dramatically reduce reaction times compared to conventional methods, enabling the rapid production of dihydroisoquinoline and tetrahydroisoquinoline libraries. organic-chemistry.org An alternative and highly efficient strategy for creating diversity at the C1 and C4 positions involves using isoquinolin-1(2H)-ones as a versatile scaffold for subsequent functionalization. organic-chemistry.org

For generating even larger libraries, solid-phase synthesis techniques have been employed. A patent describes the generation of isoquinoline combinatorial libraries on a solid support, a method that overcomes limitations of classical organic synthesis and facilitates the creation of a vast number of novel compounds for screening. google.com This combination of solution-phase, solid-phase, and technology-assisted synthetic methods provides a powerful toolkit for generating diverse libraries of isoquinoline derivatives based on the this compound core structure. researchgate.net

Advanced Structural Elucidation and Analytical Techniques for Isoquinolin 4 Ylmethanethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For Isoquinolin-4-ylmethanethiol, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the isoquinoline (B145761) ring system, the methylene (B1212753) (-CH₂) protons, and the thiol (-SH) proton. The chemical shifts (δ) are influenced by the electron density around the proton. Aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm). The methylene protons adjacent to both the aromatic ring and the sulfur atom would likely resonate in the range of δ 3.5-4.5 ppm. The thiol proton signal is often a broad singlet and its chemical shift can vary depending on concentration and solvent, but typically appears between δ 1.0-2.0 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H18.5 - 9.0Singlet
H37.8 - 8.2Singlet
H5, H6, H7, H87.5 - 8.0Multiplets
-CH₂-3.8 - 4.2Singlet
-SH1.5 - 2.0Broad Singlet

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The aromatic carbons of the isoquinoline ring would appear in the downfield region (δ 120-150 ppm). The methylene carbon would be expected in the range of δ 20-40 ppm. The chemical shifts provide insight into the electronic environment of each carbon atom.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C1150 - 155
C3140 - 145
C4130 - 135
C4a, C8a125 - 135
C5, C6, C7, C8120 - 130
-CH₂-25 - 35

Two-dimensional NMR techniques are invaluable for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would be used to identify protons that are coupled to each other, helping to confirm the arrangement of protons on the isoquinoline ring.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments would differentiate between CH, CH₂, and CH₃ groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the entire molecular structure and confirming the position of the methanethiol (B179389) substituent on the isoquinoline ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum would be characteristic of the isoquinoline core and the methanethiol side chain. Common fragmentation pathways for isoquinoline derivatives often involve the cleavage of bonds in the side chain and the fragmentation of the heterocyclic ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various bonds present.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupBond VibrationPredicted Wavenumber (cm⁻¹)
Aromatic C-HStretch3000 - 3100
Alkyl C-HStretch2850 - 2960
S-HStretch2550 - 2600 (weak)
C=C (Aromatic)Stretch1500 - 1600
C=N (in ring)Stretch1620 - 1680

The presence of a weak band around 2550 cm⁻¹ would be a key indicator of the thiol (-SH) group. The aromatic C-H stretching vibrations and the C=C and C=N stretching vibrations would confirm the presence of the isoquinoline ring.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise positions of all atoms in the crystal lattice. For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is considered the gold standard for structural elucidation when a suitable single crystal can be obtained.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing the electronic structure of this compound. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the chromophoric isoquinoline ring system and are influenced by the presence of the methanethiol substituent.

The UV-Vis spectrum of the parent isoquinoline molecule in the gas phase shows several absorption bands corresponding to valence and Rydberg transitions. rsc.orgrsc.org Studies on substituted isoquinolines, such as 5-substituted derivatives, have demonstrated that the position and intensity of these absorption maxima are sensitive to the nature and position of the substituent. researchgate.net For this compound, the core isoquinoline structure is the primary chromophore. The introduction of the methanethiol (-CH₂SH) group at the 4-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted isoquinoline due to the auxochromic effect of the sulfur atom's lone pair of electrons, which can interact with the π-electron system of the isoquinoline ring.

Hypothetical UV-Vis Absorption Data for this compound

Wavelength (λmax, nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition Type
~ 220~ 35,000π → π
~ 270~ 5,000π → π
~ 320~ 3,000π → π*

Note: This data is illustrative and based on the typical spectral characteristics of substituted isoquinolines.

Combination of Analytical Data for Comprehensive Structural Confirmation

While individual analytical techniques provide valuable pieces of the structural puzzle, a definitive and comprehensive confirmation of the structure of this compound requires the integration of data from multiple analytical methods. This combinatorial approach ensures that all aspects of the molecular structure, including connectivity, functional groups, and elemental composition, are unambiguously determined.

The structural elucidation of complex organic molecules, including isoquinoline alkaloids and their derivatives, routinely employs a combination of spectroscopic and spectrometric techniques. researchgate.netairitilibrary.com For this compound, a typical workflow for comprehensive structural confirmation would involve the following combination of techniques:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecule, allowing for the calculation of its elemental formula (C₁₀H₉NS). Fragmentation patterns observed in tandem mass spectrometry (MS/MS) would provide crucial information about the connectivity of the molecule, such as the loss of the methanethiol group or fragmentation of the isoquinoline ring system. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would be essential for mapping the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the proton signals would confirm the substitution pattern on the isoquinoline ring and the presence of the methylene and thiol protons. 2D NMR techniques, such as COSY and HSQC, would further establish the connectivity between protons and carbons.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in this compound. Key absorptions would include C-H stretching and bending frequencies for the aromatic and methylene groups, C=N and C=C stretching vibrations of the isoquinoline ring, and the S-H stretching vibration of the thiol group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: As discussed in the previous section, UV-Vis spectroscopy would confirm the presence of the isoquinoline chromophore and provide information about the electronic effects of the methanethiol substituent.

By integrating the data from these techniques, a complete and unambiguous structural assignment for this compound can be achieved. The elemental composition from HRMS, the carbon-hydrogen framework from NMR, the functional group identification from IR, and the electronic system characterization from UV-Vis together provide a cohesive and comprehensive confirmation of the molecule's structure.

Computational and Theoretical Studies on Isoquinolin 4 Ylmethanethiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and behavior of molecules at the atomic level. These methods solve the Schrödinger equation for a given molecular structure, providing insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. tandfonline.com For Isoquinolin-4-ylmethanethiol, a DFT analysis would typically involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement of atoms. This process would yield crucial energetic information, such as the total energy of the molecule, which is indicative of its stability.

Furthermore, DFT calculations determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and stability. tandfonline.com However, no specific DFT studies detailing the electronic structure, optimized geometry, or orbital energies for this compound have been published.

Interactive Data Table: Hypothetical DFT Energetics for this compound No published data is available for this compound. The following table is a template illustrating how such data would be presented.

Parameter Calculated Value Unit
Total Energy Data not available Hartrees
HOMO Energy Data not available eV
LUMO Energy Data not available eV
HOMO-LUMO Gap Data not available eV

Conformational Analysis and Isomerization Studies

Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of its single bonds. The thiol (-SH) and methylene (B1212753) (-CH2-) groups in this compound allow for rotational freedom, suggesting the existence of multiple conformers with varying energies. A computational study would map the potential energy surface by systematically rotating these bonds to identify low-energy, stable conformers and the energy barriers that separate them.

Isomerization studies would investigate the potential for this compound to convert into different structural isomers. Currently, there are no available research findings that perform a conformational search or explore the isomerization pathways for this specific compound.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can explore the conformational space of a molecule in a simulated environment (e.g., in a solvent like water) and at a given temperature. This provides a dynamic picture of the molecule's flexibility and preferred shapes. For this compound, an MD simulation would reveal how the molecule behaves in a solution, which conformations are most prevalent, and the timescale of transitions between them. Despite the utility of this technique, no MD simulation studies for this compound have been reported in the scientific literature.

Reactivity Prediction and Mechanistic Modeling

Computational methods are invaluable for predicting how and where a molecule is likely to react and for elucidating the step-by-step mechanisms of chemical reactions.

Analysis of Electronic Chemical Potentials and Fukui Functions

Global reactivity descriptors, such as electronic chemical potential, hardness, and softness, are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). These descriptors provide a general measure of a molecule's reactivity. nih.gov

Fukui functions are a more sophisticated tool used to identify the specific atoms within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. By analyzing the change in electron density when an electron is added to or removed from the molecule, the Fukui function can pinpoint reactive sites. This analysis would be crucial for understanding the chemical behavior of this compound, but no such study has been performed or published.

Interactive Data Table: Hypothetical Fukui Function Analysis for this compound No published data is available. This table illustrates the potential sites of reactivity that such an analysis would identify.

Atom/Region Fukui Function (f-) for Electrophilic Attack Fukui Function (f+) for Nucleophilic Attack Predicted Reactivity
N (Isoquinoline) Data not available Data not available Data not available
S (Thiol) Data not available Data not available Data not available

Reaction Force Analysis

Reaction force analysis is a computational technique used to understand the mechanics of a chemical reaction. It partitions the reaction coordinate into distinct regions corresponding to structural changes and electronic rearrangements, helping to identify the energetic barriers and driving forces of the reaction mechanism. This detailed analysis provides deep insights into why a reaction proceeds in a certain way. As with the other methods, there is no record of reaction force analysis being applied to this compound in existing literature.

Ligand-Based Design Principles

Ligand-based drug design methodologies are centered on the analysis of molecules that bind to a biological target of interest. These approaches are particularly valuable when the three-dimensional structure of the target is unknown. By examining a set of active and inactive molecules, computational models can be developed to identify the key structural features responsible for biological activity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.org QSAR models are developed by correlating molecular descriptors—numerical representations of a molecule's physicochemical properties—with observed biological responses. nih.gov These models are instrumental in predicting the activity of novel compounds, thereby guiding the optimization of lead candidates in drug discovery. fiveable.me

In the context of this compound and its derivatives, a QSAR study would involve the generation of a dataset of analogous compounds with varying substituents on the isoquinoline (B145761) ring or modifications to the methanethiol (B179389) group. The biological activity of these compounds against a specific target, for instance, an enzyme or receptor, would be experimentally determined. Subsequently, a wide array of molecular descriptors would be calculated for each compound.

Table 1: Examples of Molecular Descriptors for QSAR Analysis of this compound Analogs

Descriptor ClassSpecific Descriptor ExamplePotential Influence on Activity
Electronic Dipole MomentGoverns polar interactions with the target.
Steric Molecular VolumeInfluences the fit of the ligand within the binding site.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Determines the compound's solubility and ability to cross cell membranes.
Topological Wiener IndexDescribes molecular branching and size.
Quantum Chemical HOMO/LUMO EnergiesRelate to the molecule's reactivity and ability to participate in charge transfer interactions.

A statistical method, such as multiple linear regression or machine learning algorithms, would then be employed to generate a QSAR equation. fiveable.me For a hypothetical series of this compound derivatives, a simplified QSAR model might look like:

Biological Activity = (c1 * LogP) - (c2 * Molecular Volume) + (c3 * Dipole Moment) + constant

Where c1, c2, and c3 are coefficients determined from the regression analysis. Such a model would suggest that higher hydrophobicity and a greater dipole moment enhance biological activity, while increased molecular volume is detrimental. This information provides medicinal chemists with a rational basis for designing new derivatives with potentially improved potency. japsonline.com

Pharmacophore mapping is a process that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. ijpsonline.comslideshare.net These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively ionizable groups. ijpsonline.com A pharmacophore model serves as a 3D query to screen large compound libraries for novel molecules with the potential to bind to the same target. researchgate.net

For this compound, a pharmacophore model could be generated based on its structure and the structures of other known active compounds. The key features of this compound that might be included in a pharmacophore model are:

Aromatic Ring: The isoquinoline core.

Hydrogen Bond Acceptor: The nitrogen atom in the isoquinoline ring.

Hydrophobic Feature: The bicyclic aromatic system.

Hydrogen Bond Donor: The thiol (-SH) group.

Table 2: Hypothetical Pharmacophoric Features of this compound

Pharmacophoric FeatureCorresponding Moiety3D Coordinates (Illustrative)
Aromatic Ring (AR)Center of the isoquinoline ring system(0.0, 0.0, 0.0)
Hydrogen Bond Acceptor (HBA)Isoquinoline Nitrogen(1.2, -0.5, 0.1)
Hydrophobic (HY)Phenyl portion of the isoquinoline(-1.5, 0.3, -0.2)
Hydrogen Bond Donor (HBD)Thiol Hydrogen(3.5, 1.0, -0.5)

This pharmacophore model can then be used to virtually screen databases of chemical compounds to identify new molecules that possess these features in a similar spatial arrangement, potentially leading to the discovery of novel scaffolds with the desired biological activity. science.govnih.gov

Structure-Based Design Principles

When the three-dimensional structure of the biological target is available, structure-based design principles can be applied. These methods leverage the structural information of the target to design ligands with high affinity and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netmdpi.com This method involves sampling a multitude of possible conformations and orientations of the ligand within the binding site of the target and scoring them based on their binding affinity. nih.gov Docking studies can provide valuable insights into the binding mode of a ligand and the key interactions that stabilize the ligand-target complex. nih.gov

In a molecular docking study of this compound, the compound would be docked into the active site of a target protein. The simulation would predict how the molecule fits into the binding pocket and identify potential interactions.

Table 3: Potential Interactions of this compound in a Hypothetical Binding Site

Interaction TypeMoiety of this compoundPotential Interacting Amino Acid Residue
Hydrogen Bond Isoquinoline NitrogenAspartic Acid, Glutamic Acid
Hydrogen Bond Thiol GroupSerine, Threonine, Tyrosine
π-π Stacking Isoquinoline RingPhenylalanine, Tyrosine, Tryptophan
Hydrophobic Interaction Aromatic RingsLeucine, Isoleucine, Valine

The results of the docking simulation would be visualized to understand the binding pose and the network of interactions. This information is crucial for designing modifications to the structure of this compound that could enhance its binding affinity. nih.gov

A thorough analysis of the binding pocket of the target protein is essential for understanding ligand recognition and for designing novel inhibitors. nih.gov This analysis involves identifying the key amino acid residues that line the binding pocket and determining their properties (e.g., hydrophobic, polar, charged). nih.gov Computational tools can be used to map the surface of the binding pocket and identify regions that are favorable for different types of interactions. researchgate.net

For a target of this compound, the binding pocket might be characterized by a combination of hydrophobic and polar regions. The hydrophobic pocket could accommodate the isoquinoline ring, while polar residues could form hydrogen bonds with the nitrogen atom and the thiol group. The identification of "hot spots"—regions within the binding site that contribute significantly to the binding energy—is a key aspect of this analysis. nih.gov Understanding the shape, size, and chemical environment of the binding pocket allows for the rational design of ligands that are complementary to the target, a principle that can lead to improved potency and selectivity.

Theoretical Investigations of Spectroscopic Properties

Theoretical calculations can be used to predict the spectroscopic properties of a molecule, such as its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. mdpi.comeurjchem.comresearchgate.net These calculations are often performed using density functional theory (DFT) and provide a powerful tool for interpreting experimental spectra and for understanding the electronic structure of the molecule. researchgate.netasianresassoc.org

A theoretical investigation of the spectroscopic properties of this compound would begin with the optimization of its molecular geometry using a suitable level of theory and basis set. Following this, the vibrational frequencies could be calculated to predict the IR spectrum. The electronic transitions could be calculated to predict the UV-Vis spectrum, and the chemical shifts could be calculated to predict the NMR spectrum. researchgate.net

Table 4: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative)

Spectroscopic TechniqueCalculated Value (Illustrative)Experimental Value (Hypothetical)Assignment
FT-IR 2550 cm⁻¹2555 cm⁻¹S-H stretch
UV-Vis λmax = 280 nmλmax = 282 nmπ → π* transition
¹H NMR δ = 3.8 ppmδ = 3.9 ppm-CH₂- protons
¹³C NMR δ = 152 ppmδ = 151 ppmC4a of isoquinoline

By comparing the theoretically predicted spectra with experimental data, a detailed assignment of the spectral features can be made. mdpi.com This can help to confirm the structure of the compound and provide insights into its electronic properties.

Design and Synthesis of Isoquinolin 4 Ylmethanethiol Derivatives and Analogues for Research Investigations

Scaffold Modification Strategies

Molecular modification is a key strategy in drug discovery for chemically altering a known molecule to enhance its pharmacological or physicochemical properties. biomedres.usbiomedres.us This involves a variety of approaches, including the introduction, removal, or replacement of functional groups. biomedres.us For the Isoquinolin-4-ylmethanethiol scaffold, modifications can be targeted at both the isoquinoline (B145761) core and the methanethiol (B179389) side chain.

The isoquinoline ring is a privileged structure in medicinal chemistry, and its functionalization at various positions is a well-established strategy for modulating biological activity. nih.govmdpi.com The C-1, C-3, and C-4 positions of the isoquinoline core are particularly amenable to substitution, allowing for the introduction of a wide range of chemical moieties. nih.gov

One effective strategy for producing libraries of substituted isoquinolines involves using isoquinolin-1(2H)-ones as versatile intermediates. organic-chemistry.orgnih.gov This approach has proven to be a practical and efficient route for creating C1- and C4-substituted isoquinoline libraries. organic-chemistry.orgnih.gov For instance, Pd-catalyzed cross-coupling reactions can be leveraged for functionalization at these positions. organic-chemistry.org Classical synthetic methods like the Bischler-Napieralski and Pictet-Spengler reactions, often enhanced by microwave assistance, provide access to dihydroisoquinoline and tetrahydroisoquinoline precursors, which can then be oxidized to the aromatic isoquinoline core. organic-chemistry.orgacs.org These precursors can be designed with substituents that ultimately reside at various positions on the final isoquinoline ring.

Recent advancements have also demonstrated that Rh(III)-catalyzed annulation reactions can be used to construct functionalized isoquinolone derivatives, which can be further modified. nih.gov For example, triflate-substituted isoquinolines can undergo Suzuki and Sonogashira cross-coupling reactions, enabling the introduction of aryl and alkynyl groups at specific positions on the core. nih.gov

Table 1: Examples of Substitution Strategies on the Isoquinoline Core

Position Substitution Strategy Potential Substituents Reference
C-1 Activation of isoquinolin-1(2H)-ones Aryl, Alkyl, Heteroaryl organic-chemistry.org
C-3 Cyclization of substituted β-arylethylamines Phenyl, Methoxy Phenyl nih.gov
C-4 Activation of isoquinolin-1(2H)-ones followed by functionalization Bromo, Aryl organic-chemistry.org

The methanethiol (-CH₂SH) side chain offers numerous opportunities for modification to alter the molecule's properties, such as its reactivity, polarity, and steric profile. The thiol group is particularly reactive and can participate in various bioconjugation reactions, such as hetero-Michael additions to α,β-unsaturated carbonyls. nih.gov

Modifications can include:

Alkylation/Arylation: The thiol can be converted to a thioether (R-S-R'), which can alter lipophilicity and metabolic stability.

Oxidation: The thiol can be oxidized to form disulfides (R-S-S-R'), sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), or sulfonic acids (R-SO₃H), each with distinct chemical properties.

Chain Homologation: The methylene (B1212753) linker can be extended or shortened to alter the distance and flexibility of the thiol group relative to the isoquinoline core.

Introduction of Rigidity: The flexible side chain can be constrained by incorporating it into a cyclic structure to study the impact of conformation on activity.

The synthesis of thiol derivatives often involves a two-step process: initial esterification with a protected thioacetic acid, followed by deprotection to reveal the free thiol. mdpi.com Such strategies allow for the controlled introduction of the thiol group onto a variety of molecular scaffolds. mdpi.com

Rational Design Principles for Targeted Derivatives

Rational design aims to create new molecules with improved properties based on an understanding of the relationship between chemical structure and biological function. nih.gov This approach is crucial for optimizing lead compounds and exploring the therapeutic potential of a chemical scaffold.

Structure-Activity Relationship (SAR) studies are essential for identifying the specific structural features of a molecule that are responsible for its biological activity. gardp.orgdrugdesign.org By making systematic chemical modifications to a hit compound, medicinal chemists can understand how changes in structure affect its function, allowing for the design of new molecules with enhanced activity or selectivity. gardp.org

For isoquinoline-based compounds, SAR studies have revealed key insights. For example, in a series of substituted isoquinolin-1-ones evaluated for anticancer activity, the introduction of a 3-biphenyl-N-methyl group resulted in the most potent activity against several human cancer cell lines. nih.gov In another study on isoquinoline analogs, an O-(3-hydroxypropyl) substituted compound showed the best antitumor activity. nih.gov These findings highlight how specific substitutions on the isoquinoline scaffold can dramatically influence biological outcomes. The stereochemistry of substituents can also be critical; for instance, the difference in antimycobacterial potency between two natural product stereoisomers, Suadamin A and Suadamin B, was attributed to the stereochemistry at the C-3 position, which affects how the molecule fits into its target's binding site. mdpi.com

Table 2: Illustrative SAR Findings for Isoquinoline Derivatives

Compound Series Modification Observation Potential Implication for Design
Isoquinolin-1-ones Substitution at C-3 A biphenyl (B1667301) group at C-3 enhanced anticancer activity. nih.gov Introduction of aromatic systems at C-3 may be favorable.
Isoquinoline Analogs O-alkylation An O-(3-hydroxypropyl) group improved antitumor activity. nih.gov Exploring different linkers and terminal functional groups is warranted.

Chemical space encompasses all possible small organic molecules. nih.gov Exploring the chemical space around a particular scaffold, like isoquinoline, is critical for discovering novel derivatives with unique properties. researchgate.net The vastness of chemical space makes its complete exploration impossible; therefore, strategic approaches are needed to navigate it efficiently. nih.gov

One method to rapidly explore chemical space is through high-throughput synthesis techniques. For example, an automated synthesis method utilizing nL droplet transfer technology was used to create a library of 384 random isoquinoline derivatives, allowing for a swift exploration of reaction systems and the identification of novel scaffolds. researchgate.net Such miniaturized and accelerated synthetic approaches are vital for property optimization in pharmaceutical research. researchgate.net

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a powerful set of tools for the rapid synthesis of large, diverse collections of compounds, known as chemical libraries. researchgate.net These libraries are invaluable for screening and identifying new lead structures. Several strategies have been developed for the generation of substituted isoquinoline libraries. nih.gov

Key methods include:

Microwave-Assisted Synthesis: Techniques like the Bischler-Napieralski and Pictet-Spengler reactions can be significantly accelerated using microwave irradiation, enabling the rapid production of dihydroisoquinoline and tetrahydroisoquinoline libraries. organic-chemistry.orgacs.org

Solid-Phase Organic Synthesis (SPOS): SPOS methods have been used to generate combinatorial libraries of compounds like tetrahydroisoquinolinones. researchgate.net In this approach, molecules are built on a solid support, which simplifies purification after each reaction step.

Solution-Phase Parallel Synthesis: This approach allows for the creation of libraries in solution. A 105-membered library of 1,2-dihydroisoquinolines was successfully prepared using a multicomponent reaction catalyzed by a Lewis acid and an organocatalyst. acs.org

These strategies facilitate the efficient creation of large and diverse isoquinoline libraries, which are essential for exploring the chemical space and discovering derivatives with novel biological activities. organic-chemistry.org

Table 3: Comparison of Library Generation Approaches for Isoquinolines

Approach Description Advantages Reference
Microwave-Assisted Reactions Use of microwave irradiation to accelerate classical cyclization reactions. Rapid reaction times, improved yields. organic-chemistry.orgacs.org
Solid-Phase Organic Synthesis (SPOS) Synthesis of molecules on a solid polymer support. Simplified purification, potential for automation. researchgate.net

Design of Hybrid Molecules Incorporating the Isoquinoline-Thiol Motif

The strategic design of hybrid molecules, which involves covalently linking two or more pharmacophoric units, is a well-established approach in medicinal chemistry to develop novel research probes and potential therapeutic agents. wisdomlib.orgnih.gov This strategy aims to leverage the distinct properties of each constituent moiety to achieve enhanced affinity, improved selectivity, or a novel mechanism of action. The incorporation of the isoquinoline-thiol motif, specifically utilizing this compound as a core scaffold, presents a compelling avenue for the design of innovative hybrid molecules for research investigations.

The isoquinoline framework is a recognized "privileged structure" in medicinal chemistry, found in numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities. wisdomlib.orgnih.gov Its rigid, planar structure provides a well-defined scaffold for the spatial orientation of functional groups, facilitating interactions with biological targets. The thiol group, on the other hand, is a versatile functional handle. It is a potent nucleophile and can participate in various biological interactions, including the formation of disulfide bonds with cysteine residues in proteins, a mechanism often exploited in the design of enzyme inhibitors and chemical probes.

The design of hybrid molecules centered around the this compound core involves the strategic attachment of other bioactive molecules or functional fragments. The thiol group of this compound can serve as a key anchoring point for conjugation. A common strategy involves linking the thiol to another molecule via a linker, which can be varied in length and composition to optimize the spatial relationship between the two pharmacophores.

For instance, a research endeavor might focus on designing a hybrid molecule that targets a specific enzyme. In such a case, the isoquinoline portion could be designed to bind to a hydrophobic pocket of the enzyme, while the thiol group is positioned to interact with a nearby cysteine residue in the active site. The choice of the linked bioactive molecule would be guided by the specific research question.

A hypothetical design could involve conjugating this compound with a known ligand for a receptor of interest. This could result in a bivalent ligand with the potential for enhanced binding affinity or altered signaling properties. The design process would carefully consider the optimal linker to ensure that both the isoquinoline and the conjugated ligand can adopt the necessary conformations for binding to their respective sites.

The following table outlines a conceptual framework for the design of such hybrid molecules, detailing the components and the design rationale for their inclusion in research-focused chemical probes.

Table 1: Conceptual Design of this compound-Based Hybrid Molecules

Hybrid Molecule Concept Isoquinoline-Thiol Motif Role Conjugated Bioactive Moiety Potential Research Application
Enzyme Inhibitor Probe Isoquinoline targets a non-catalytic site; thiol targets an active site cysteine.A known allosteric modulatorStudying enzyme kinetics and conformational changes.
Receptor Targeting Agent Serves as a core scaffold for bivalent ligand design.A known receptor agonist or antagonistInvestigating receptor dimerization and signaling pathways.
Cellular Imaging Probe The isoquinoline core can be modified to be fluorescent.A cell-penetrating peptideVisualizing the subcellular localization of the hybrid molecule.
Protein-Protein Interaction Modulator Designed to mimic an alpha-helix or beta-sheet.A peptide sequence from an interacting proteinDisrupting or stabilizing specific protein-protein interactions for functional studies.

The synthesis of these designed hybrid molecules would likely proceed through a multi-step sequence. A key step would involve the selective functionalization of the thiol group of a protected this compound derivative. This could be achieved through various well-established bioconjugation techniques, such as maleimide (B117702) chemistry for reaction with cysteine-containing peptides or amide bond formation with carboxylic acid-containing molecules. nih.gov

The following table provides a more detailed breakdown of potential synthetic strategies and the research findings that could be pursued with the resulting hybrid molecules.

Table 2: Research-Oriented Synthesis and Investigation of this compound Hybrids

Hybrid Molecule Class Synthetic Strategy Key Research Investigations
Peptide Conjugates Solid-phase peptide synthesis followed by conjugation of a cysteine-containing peptide to an activated this compound derivative.Elucidation of peptide-protein interaction sites and the development of targeted delivery systems.
Small Molecule Hybrids Coupling of this compound with another small molecule via a cleavable or non-cleavable linker using standard organic synthesis methodologies.Exploration of synergistic effects in biological systems and the identification of novel multi-target agents.
Fluorescently Labeled Probes Attachment of a fluorophore to the isoquinoline nucleus or the conjugated partner of the hybrid molecule.Real-time tracking of the molecule's distribution and target engagement in living cells.

Exploration of Biochemical Interactions and Pathways in Research Settings

Investigation of Molecular Targets and Binding Mechanisms

The specific molecular targets and binding mechanisms of isoquinolin-4-ylmethanethiol are topics of significant research interest, primarily extrapolated from studies on analogous compounds.

The isoquinoline (B145761) framework is a well-established inhibitor of various enzymes. nih.gov The primary focus in metabolic studies is often on the Cytochrome P450 (CYP450) superfamily of heme-containing monooxygenases, which are central to drug metabolism. nih.gov

Cytochrome P450 Interactions: Numerous isoquinoline alkaloids have been shown to inhibit major human drug-metabolizing CYP enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govresearchgate.net The mechanism of inhibition can be reversible (competitive or non-competitive) or irreversible. nih.gov Reversible inhibition often involves the nitrogen atom of the isoquinoline ring interacting with the heme iron or binding to the active site, competing with the substrate. nih.gov

The presence of the methanethiol (B179389) group in this compound strongly suggests a potential for potent, mechanism-based inhibition of CYP450 enzymes. Thiol-containing compounds are known to be potent inhibitors of heme-thiolate proteins like CYPs. nih.govconsensus.app The proposed mechanism involves the sulfur atom of the thiol group coordinating directly with the heme iron atom in the enzyme's active site. This forms a stable, yet often reversible, inhibitory complex known as a heme-thiolate complex, which effectively shuts down the enzyme's catalytic cycle. nih.govresearchgate.net This type of interaction is a hallmark of strong inhibitors and is a critical consideration in drug development. researchgate.netpharmacytimes.com

Interactive Table: Inhibitory Activity of Select Isoquinoline Alkaloids on Human CYP450 Isoforms Below is a summary of the inhibitory potency (IC₅₀) of several representative isoquinoline alkaloids against various human CYP450 enzymes, illustrating the broad interaction of this chemical class with metabolic enzymes.

AlkaloidCYP1A2 (IC₅₀, µM)CYP2C19 (IC₅₀, µM)CYP2D6 (IC₅₀, µM)CYP3A4 (IC₅₀, µM)Reference
Berberine (B55584)>10010.10.839.8 nih.gov
Corydine14.54.81.10.4 nih.gov
Parfumine>10018.21.60.8 nih.gov
Sanguinarine1.21.41.11.2 nih.gov

This table is based on data from in vitro studies using recombinant human CYP enzymes and may not reflect in vivo efficacy.

The isoquinoline scaffold is a versatile pharmacophore that has been incorporated into ligands for a diverse range of cellular receptors. Structure-activity relationship (SAR) studies on various isoquinoline series have demonstrated that modifications at different positions on the ring system can drastically alter binding affinity and selectivity. nih.govnih.gov

Research has identified isoquinoline derivatives as ligands for several receptor families:

Melatonin (B1676174) Receptors: Synthetic isoquinoline and tetrahydroisoquinoline derivatives have been developed as potent agonists and partial agonists for MT₁ and MT₂ melatonin receptors, showing nanomolar binding affinities. nih.govresearchgate.net

Adenosine (B11128) Receptors: Certain 3-(2-Pyridinyl)isoquinoline derivatives have been synthesized and identified as selective ligands for the human adenosine A₃ receptor. giffordbioscience.com

Prostaglandin (B15479496) Receptors: A series of isoquinoline derivatives were designed as potent antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a prostaglandin D2 receptor, with one of the most potent compounds exhibiting an IC₅₀ of 19 nM. nih.govresearchgate.net

The introduction of a methanethiol group at the 4-position of the isoquinoline ring would be expected to influence receptor binding by altering the electronic properties and steric profile of the molecule and potentially introducing a new hydrogen bond donor/acceptor site.

Interactive Table: Receptor Binding Affinities of Exemplary Isoquinoline Derivatives

Compound ClassTarget ReceptorBinding Affinity (Kᵢ or IC₅₀)Reference
Tetrahydroisoquinoline DerivativeMelatonin MT₁/MT₂Nanomolar range nih.govresearchgate.net
3-(2-Pyridinyl)isoquinoline DerivativeAdenosine A₃310 nM (VUF8505) giffordbioscience.com
Isoquinoline Derivative (TASP0376377)CRTH219 nM nih.gov

Modulation of Cellular Pathways in Research Models

Beyond direct binding to enzymes and receptors, isoquinoline-based compounds are recognized as significant modulators of intracellular signaling cascades that are fundamental to cellular function and pathology. nih.govresearchgate.net

Isoquinoline alkaloids have been extensively studied for their ability to perturb key signaling pathways often dysregulated in diseases like cancer and inflammatory conditions. nih.govmdpi.com

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is a critical regulator of cell proliferation, differentiation, and stress responses. Several isoquinoline alkaloids have been shown to modulate this pathway. mdpi.com For example, certain alkaloids from Coptis japonica were found to stimulate myoblast differentiation through the p38 MAPK and Akt signaling pathways. nih.gov

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. Isoquinoline compounds like berberine and chelidonine (B1668607) have been reported to suppress the activation of the NF-κB pathway, thereby inhibiting the expression of pro-inflammatory genes. mdpi.com

PI3K/Akt Pathway: This pathway is crucial for cell survival, growth, and proliferation. The ability of isoquinoline compounds to inhibit the PI3K/Akt pathway is a key mechanism behind their anti-cancer effects. researchgate.net This inhibition can lead to the suppression of pro-survival signals and the induction of apoptosis in cancer cells. nih.govresearchgate.net

The isoquinoline scaffold is a foundational structure for many compounds investigated for their potent anti-cancer properties. nih.govbegellhouse.com A primary focus of this research is the modulation of cancer metabolism. nih.govresearchgate.net Cancer cells exhibit altered metabolic processes, such as increased glycolysis (the Warburg effect), to support rapid proliferation. Isoquinoline compounds can interfere with these processes through several mechanisms:

Induction of Cell Death: They can trigger apoptosis and autophagy in various cancer cell lines. nih.govnih.gov

Inhibition of Pro-Survival Pathways: As mentioned, they inhibit critical survival pathways like PI3K/Akt and MAPK. nih.gov

Generation of Reactive Oxygen Species (ROS): Some isoquinolines can induce oxidative stress by promoting the production of ROS, which can damage cancer cells and lead to cell death. nih.govresearchgate.net

These effects collectively disrupt the metabolic adaptations that allow cancer cells to thrive, making isoquinolines a promising class of compounds for developing novel chemotherapy agents. nih.gov

Methodologies for Investigating Mechanism of Action at the Molecular Level

A variety of sophisticated methodologies are employed to elucidate the precise mechanisms by which compounds like this compound interact with biological systems.

Enzyme Interaction Studies: The inhibitory effects on enzymes like CYP450 are typically characterized using in vitro kinetic assays. nih.govfiveable.me These experiments involve incubating the compound with recombinant enzymes and specific substrates to determine key kinetic parameters such as the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive). nih.govlibretexts.orgkhanacademy.org Graphical methods like Lineweaver-Burk plots are often used for analysis. libretexts.orgkhanacademy.org

Receptor Binding Assays: Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. giffordbioscience.comnih.gov These assays use a radiolabeled ligand known to bind the target receptor. By measuring the displacement of the radioligand by the test compound (like this compound), one can calculate its binding affinity (Kᵢ). giffordbioscience.comgiffordbioscience.com Both saturation and competitive binding experiments can be performed on membranes from cells or tissues expressing the receptor. nih.govprotocols.io

Cellular Pathway Analysis: Western blotting is a cornerstone technique for studying the perturbation of signaling cascades. thermofisher.comnih.govcellsignal.comspringernature.com Using antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., Akt, ERK, p38), researchers can quantify how a compound affects the activation state of these pathways within cells. thermofisher.comcellsignal.com

Computational Modeling: Molecular docking is a powerful computational tool used to predict and analyze the binding of a ligand to the active site of a protein. nih.govresearchgate.netnih.gov For this compound, docking studies could model its interaction with the active sites of various CYP450 isoforms or specific receptors, helping to rationalize observed biological activity and guide the design of more potent analogues. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Isoquinolin-4-ylmethanethiol, and how can reproducibility be ensured?

  • Methodology : Begin with nucleophilic substitution or thiolation reactions, using precursors like 4-chloroisoquinoline and thiourea derivatives. Optimize reaction conditions (e.g., ethanol as solvent, 80°C, 12 hours) and employ inert atmospheres to prevent oxidation of the thiol group. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Always characterize intermediates and final products using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .
  • Reproducibility : Document reaction parameters (temperature, solvent, catalyst) in detail, and cross-validate results with independent replicates. Provide raw spectral data in supplementary materials .

Q. Which analytical techniques are most effective for confirming the identity and purity of this compound?

  • Primary Methods :

  • NMR Spectroscopy : Analyze 1^1H and 13^13C spectra to confirm the thiol (-SH) proton (δ ~1.5–2.5 ppm) and isoquinoline backbone signals.
  • Mass Spectrometry : HRMS with electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]+^+ at m/z 191.07).
  • Chromatography : Thin-layer chromatography (TLC) or HPLC with UV detection monitors reaction progress and purity (>95%) .
    • Supplementary Techniques : X-ray crystallography (if crystals are obtainable) or IR spectroscopy for functional group verification .

Q. How should this compound be stored to maintain stability?

  • Protocol : Store under argon or nitrogen at –20°C in amber vials to prevent oxidation of the thiol group. Use stabilizers like 1,4-dithiothreitol (DTT) in aqueous solutions. Regularly monitor purity via NMR or LC-MS to detect degradation (e.g., disulfide formation) .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound synthesis?

  • Experimental Design : Use a 2k^k factorial approach to test variables: temperature (60°C vs. 100°C), solvent polarity (ethanol vs. DMF), and catalyst loading (5% vs. 10% Pd/C). Analyze yield and purity as response variables. Statistical tools (ANOVA) identify significant factors .
  • Case Study : A study found that ethanol and 80°C maximized yield (82%) while minimizing by-products. Interactions between solvent and catalyst were critical (p < 0.05) .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

  • Troubleshooting Workflow :

Replicate Synthesis : Confirm if the anomaly persists across batches.

Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign ambiguous signals.

Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian software) .

  • Example : Anomalous upfield shifts in 1^1H NMR were traced to trace metal impurities; chelating agents (EDTA) resolved the issue .

Q. What computational strategies predict the reactivity of this compound in complex reactions?

  • Approach :

  • Molecular Dynamics (MD) Simulations : Model thiol group interactions with electrophiles (e.g., alkyl halides) in solvent environments.
  • Quantum Mechanics (QM) : Calculate reaction pathways (e.g., SN2 vs. radical mechanisms) using software like Gaussian or ORCA .
    • Case Study : MD simulations revealed solvent polarity significantly affects nucleophilic attack efficiency, guiding solvent selection in cross-coupling reactions .

Q. How does structural modification of the thiol group impact biological or catalytic activity?

  • Methodology :

  • SAR Studies : Synthesize derivatives (e.g., thioethers, disulfides) and test activity in enzyme inhibition assays (e.g., cysteine protease inhibition).
  • Kinetic Analysis : Compare kcatk_{cat}/KmK_m values to quantify efficacy changes.
    • Example : Methylation of the thiol group reduced inhibitory activity by 90%, highlighting its role in target binding .

Data Presentation Guidelines

  • Tables : Include reaction optimization results (e.g., yields under varying conditions) and spectral data (e.g., NMR δ values).
  • Figures : Provide annotated reaction schemes, factorial design diagrams, and computational modeling outputs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.